molecular formula C25H15NO5 B11402674 N-(2-benzoyl-1-benzofuran-3-yl)-4-oxo-4H-chromene-2-carboxamide

N-(2-benzoyl-1-benzofuran-3-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11402674
M. Wt: 409.4 g/mol
InChI Key: FRXYDIDLTRBSLT-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)-4-oxo-4H-chromene-2-carboxamide, with the chemical formula C17H13NO3, is a fascinating compound. It belongs to the class of benzofuran derivatives and exhibits intriguing properties. Although analytical data for this compound are not widely available, it remains an interesting subject for early discovery researchers .

Preparation Methods

Synthetic Routes:: The synthetic preparation of N-(2-benzoyl-1-benzofuran-3-yl)-4-oxo-4H-chromene-2-carboxamide involves several steps. While specific literature references are scarce, here’s a general outline:

    Benzofuran Synthesis: Start by synthesizing the benzofuran ring, possibly through cyclization reactions.

    Benzoylation: Introduce the benzoyl group at the desired position on the benzofuran ring.

    Chromene Formation: Form the chromene moiety, incorporating the 4-oxo functionality.

    Amide Formation: Finally, amidate the compound to obtain the target this compound.

Industrial Production:: Unfortunately, industrial-scale production methods for this compound are not well-documented. Researchers primarily focus on its synthetic routes for laboratory-scale investigations.

Chemical Reactions Analysis

N-(2-benzoyl-1-benzofuran-3-yl)-4-oxo-4H-chromene-2-carboxamide likely undergoes various reactions:

    Oxidation: The benzofuran and chromene moieties may be susceptible to oxidation under appropriate conditions.

    Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.

    Substitution: Substituent modifications on the benzofuran or chromene rings are possible.

Common reagents and conditions depend on the specific reaction step. Major products could include derivatives with altered functional groups.

Scientific Research Applications

Chemistry::

    Structural Elucidation: Researchers study its spectroscopic properties (NMR, IR, UV-Vis) to understand its structure.

    Synthetic Intermediates: It may serve as an intermediate in the synthesis of other compounds.

Biology and Medicine::

    Biological Activity: Investigate its potential as an enzyme inhibitor, receptor modulator, or anticancer agent.

    Drug Development: Assess its pharmacological properties for drug discovery.

Industry::

    Materials Science: Explore its use in organic electronics or as a building block for functional materials.

Mechanism of Action

The precise mechanism by which N-(2-benzoyl-1-benzofuran-3-yl)-4-oxo-4H-chromene-2-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While detailed comparisons are limited, N-(2-benzoyl-1-benzofuran-3-yl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of benzofuran, chromene, and amide functionalities. Similar compounds might include other benzofuran derivatives or chromenes.

Properties

Molecular Formula

C25H15NO5

Molecular Weight

409.4 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H15NO5/c27-18-14-21(30-19-12-6-4-10-16(18)19)25(29)26-22-17-11-5-7-13-20(17)31-24(22)23(28)15-8-2-1-3-9-15/h1-14H,(H,26,29)

InChI Key

FRXYDIDLTRBSLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=CC=CC=C5O4

Origin of Product

United States

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